2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a complex organic compound that features a benzothiazole ring, an isoxazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base.
Thioether Formation: The benzothiazole ring is then reacted with a suitable alkyl halide to form the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Acetamide Formation: Finally, the isoxazole derivative is reacted with chloroacetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) on the benzothiazole ring can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The benzothiazole ring is known to interact with various biological targets, while the isoxazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-ylthio)succinic acid
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
Uniqueness
2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is unique due to the presence of both benzothiazole and isoxazole rings, which can confer distinct chemical and biological properties. This combination of functional groups can result in enhanced activity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-6-10(17-19-9)7-15-13(18)8-20-14-16-11-4-2-3-5-12(11)21-14/h2-6H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYSIMJRYDDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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